

The Versatility of 2,5-Difluorophenol in Modern Research: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Difluorophenol

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A Deep Dive into the Applications of **2,5-Difluorophenol** for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the burgeoning role of **2,5-Difluorophenol** as a critical building block in the synthesis of high-value molecules for pharmaceutical and agrochemical research. The unique electronic properties conferred by the fluorine atoms on the phenolic ring make this compound a prized starting material for developing novel kinase inhibitors and potent herbicides. This document provides an in-depth look at the synthetic routes, quantitative biological data, and experimental protocols associated with these applications.

Core Applications in Medicinal Chemistry: Kinase Inhibitors

The 2,5-difluorophenoxy moiety has proven to be a key pharmacophore in the design of selective kinase inhibitors, particularly for Vaccinia-related Kinases 1 and 2 (VRK1 and VRK2). These kinases are implicated in cell division and neurological disorders, making them attractive targets for therapeutic intervention. The strategic incorporation of the **2,5-difluorophenol** scaffold has led to the development of potent and selective inhibitors.

Quantitative Data: Inhibition of VRK1 and VRK2

The following table summarizes the inhibitory activity and thermal shift assay data for a prototype aminopyridine-based inhibitor incorporating the 2,5-difluorophenoxy group.

Compound ID	Target Kinase	IC50 (nM)[1]	ΔT_m (°C)
5	VRK1-FL	150	7.5
VRK2-KD	400 (KD)	8.0	

IC50: Half-maximal inhibitory concentration. ΔT_m : Change in melting temperature, indicating ligand binding. KD: Dissociation constant.

Experimental Protocol: Synthesis of Pyridine-Based VRK Inhibitors

The synthesis of these inhibitors is efficiently achieved through a two-step, microwave-assisted Suzuki-Miyaura cross-coupling reaction.[2]

Step 1: Monosubstitution of Dihalopyridine

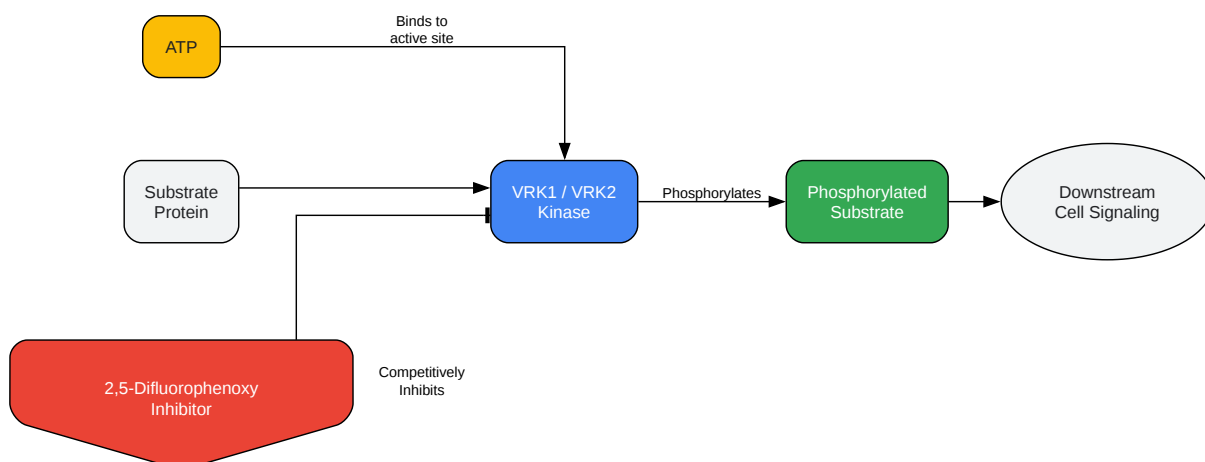
- Materials: 3,5-dibromo-2-aminopyridine, 2,5-difluorophenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Carbonate (K₂CO₃), 1,4-Dioxane, Water.
- Procedure:
 - In a microwave reactor vessel, combine 3,5-dibromo-2-aminopyridine (1 equivalent), 2,5-difluorophenylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2 equivalents).
 - Add a 4:1 mixture of 1,4-dioxane and water.
 - Seal the vessel and irradiate in a microwave reactor at 120°C for 30 minutes.
 - After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 3-bromo-5-(2,5-difluorophenoxy)pyridin-2-amine.

Step 2: Disubstitution of the Pyridine Core

- Materials: 3-bromo-5-(2,5-difluorophenoxy)pyridin-2-amine, desired arylboronic acid (e.g., phenylboronic acid), Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane, Water.
- Procedure:
 - In a microwave reactor vessel, combine the product from Step 1 (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2 equivalents).
 - Add a 4:1 mixture of 1,4-dioxane and water.
 - Seal the vessel and irradiate in a microwave reactor at 120°C for 30 minutes.
 - Work-up and purify as described in Step 1 to obtain the final 3-(aryl)-5-(2,5-difluorophenoxy)pyridin-2-amine inhibitor.

Signaling Pathway: VRK1/VRK2 Inhibition



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Caption: Competitive inhibition of VRK1/VRK2 by a 2,5-difluorophenoxy-containing compound.

Emerging Applications in Agrochemicals: Herbicides

The 2,5-difluorophenoxy scaffold is also a valuable component in the design of modern herbicides. Its inclusion in molecules can enhance their biological activity against target weeds.

Quantitative Data: Herbicidal Activity

The following table presents the herbicidal activity of a compound containing a difluorophenoxy moiety against various weed species.

Compound ID	Target Weed	Growth Inhibition (%) at 150 g/ha
Ila	Abutilon theophrasti	95
Brassica juncea	100	
Amaranthus retroflexus	100	
Eclipta prostrata	90	

Data is for a structurally related compound, 2---INVALID-LINK--methyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one, highlighting the potential of phenoxy-based herbicides.[3]

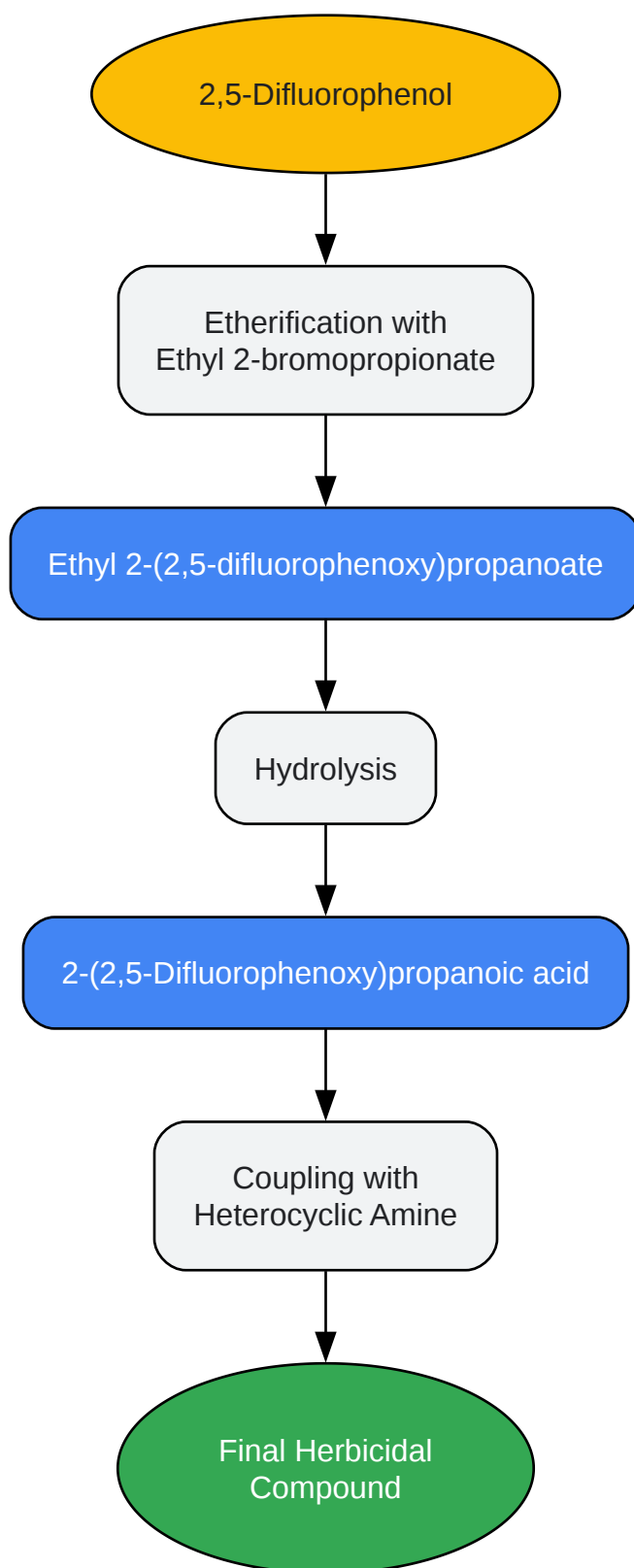
Experimental Protocol: Synthesis of a 2,5-Difluorophenoxy-Containing Herbicide Intermediate

A key step in the synthesis of many phenoxy herbicides is the etherification of a phenol with a suitable alkyl halide.

- Materials: **2,5-Difluorophenol**, Ethyl 2-bromopropionate, Potassium Carbonate (K_2CO_3), Acetone.
- Procedure:
 - To a solution of **2,5-Difluorophenol** (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
 - Stir the mixture at room temperature for 30 minutes.
 - Add ethyl 2-bromopropionate (1.2 equivalents) dropwise to the reaction mixture.
 - Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
 - Add deionized water to the residue and extract with diethyl ether.

- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography to yield ethyl 2-(2,5-difluorophenoxy)propanoate.

Experimental Workflow: Herbicide Synthesis



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